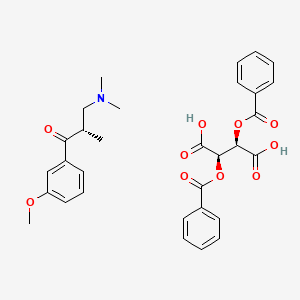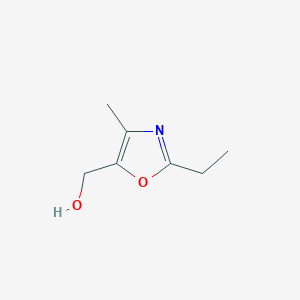![molecular formula C11H15FN2 B3236638 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine CAS No. 1373111-59-1](/img/structure/B3236638.png)
1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine
Overview
Description
“1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine” is a chemical compound with the CAS Number: 1269376-45-5 . Its molecular weight is 267.17 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction . Another study reported the synthesis of 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition of the corresponding sydnones .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C11 H15 F N2 . 2 Cl H . More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 267.17 . More specific physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Catalytic Applications in Organic Chemistry
- Synthesis of Pincer Palladacycles : The derivative 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to the compound , has been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalysis (Roffe et al., 2016).
Pharmaceutical Research
- Design of Biased Agonists for Neurological Disorders : Analogous compounds like 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists for serotonin receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Material Science
- Development of Fluorescent Chemosensors : 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine, a related compound, has been synthesized and used as a highly selective zinc ion sensor in aqueous solution (Kim et al., 2013).
Medical Imaging
- Radiopharmaceuticals for Dopamine Receptor Imaging : Derivatives like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized for imaging dopamine D4 receptors (Eskola et al., 2002).
Cancer Research
- Photocytotoxic Agents : Iron(III) complexes with Schiff base ligands, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have shown remarkable photocytotoxicity in red light, indicating potential for targeted cancer therapies (Basu et al., 2015).
Antiviral Research
- Synthesis of Antiviral Agents : Compounds like 2-(1-Adamantyl)-2-methyl-pyrrolidines, which share structural similarities, have been synthesized and tested for their antiviral activity against influenza A (Zoidis et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine is the H+,K±ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H+,K±ATPase activity in a K±competitive manner , which is different from the action of proton pump inhibitors (PPIs) like lansoprazole . The inhibitory activity of this compound is unaffected by ambient pH .
Biochemical Pathways
The compound’s action on the H+,K±ATPase enzyme disrupts the gastric acid secretion pathway . By inhibiting this enzyme, the compound prevents the exchange of H+ ions with K+ ions, thereby reducing the production of gastric acid .
Result of Action
The compound’s inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, making the stomach environment less acidic . Its effect is more potent and lasts longer than that of lansoprazole or SCH28080 .
Action Environment
This suggests that it may be stable and effective under a variety of physiological conditions.
properties
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDASTFCBOZLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinecarboxylic acid ethyl ester](/img/structure/B3236572.png)



![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B3236619.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B3236636.png)
![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)

![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)